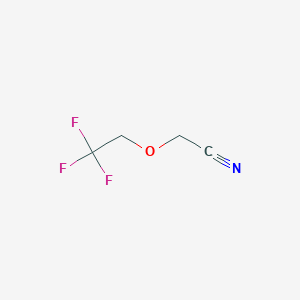

(2,2,2-Trifluoroethoxy)acetonitrile

Overview

Description

“(2,2,2-Trifluoroethoxy)acetonitrile” is an organofluorine compound . It has a molecular formula of C4H4F3NO and a molecular weight of 139.08 g/mol.

Synthesis Analysis

The synthesis of compounds similar to “(2,2,2-Trifluoroethoxy)acetonitrile” has been described in various studies. For instance, a process for the synthesis of 2- [2- (2,2,2-trifluoroethoxy)phenoxy]ethanol intermediate, its derivatives and/or its pharmaceutically acceptable salts, useful in the synthesis of α-1 adrenoceptor blockers such as silodosin, has been reported .Chemical Reactions Analysis

The 2,2,2-trifluoroethoxy group has been described as an alternative leaving group for hydrolytically unstable heteroaryl chlorides. This group provides improved shelf stability while maintaining reactivity toward nucleophiles in SNAr reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,2,2-Trifluoroethoxy)acetonitrile” include a boiling point of 62-63 ℃, a refractive index of 1.3, and a density of 1.404 g/mL at 25 ℃ .Scientific Research Applications

Organic Synthesis Intermediate

Acetonitrile is commonly used as an organic solvent and an important intermediate in organic synthesis. Its properties have led to the development of new methods for synthesizing a variety of important compounds .

Electrochemical Reactions

Due to its unique properties, acetonitrile is well-suited for use as a solvent and reactant in electrochemical reactions .

Polyphosphazene Elastomers

A related structure, polyphosphazene elastomers with 2,2,2-trifluoroethoxy side groups, has been developed to access elastomers with very low glass transition temperatures .

Anti-Cancer and Anti-Diabetic Agents

Derivatives of compounds containing the 2,2,2-trifluoroethoxy group have been studied for their potential as anti-cancer and anti-diabetic agents .

High-Energy Density Batteries

Fluorinated nitrile compounds with high oxidative stability, low volatility, and non-flammability have been introduced as electrolyte solvents for high-energy density batteries .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, influencing their function and activity .

Mode of Action

It has been observed that the compound can undergo reactions with lithium dialkylamides, leading to the formation of difluorovinyl ether . This suggests that the compound may interact with its targets through a similar mechanism, potentially altering their structure or function.

Biochemical Pathways

The compound’s ability to form difluorovinyl ether suggests that it may influence pathways involving similar reactions or compounds .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Its ability to form difluorovinyl ether suggests that it may induce structural or functional changes in its targets .

Action Environment

Like many chemical compounds, its activity may be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)3-9-2-1-8/h2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSRLWBIKNKIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564965 | |

| Record name | (2,2,2-Trifluoroethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2,2-Trifluoroethoxy)acetonitrile | |

CAS RN |

133915-26-1 | |

| Record name | (2,2,2-Trifluoroethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-trifluoroethoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

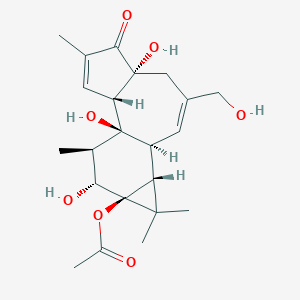

![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)